

Application Note: Quantitative Analysis of N-Methyl Palbociclib using HPLC-UV

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Compound of Interest

Compound Name: *N-Methyl Palbociclib*

Cat. No.: B3145309

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **N-Methyl Palbociclib**, a known impurity of Palbociclib, using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][2] The methodologies presented are based on established and validated methods for the parent compound, Palbociclib, and serve as a robust starting point for method development and validation for **N-Methyl Palbociclib**.

Introduction

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), used in the treatment of HR-positive and HER2-negative breast cancer.[3] **N-Methyl Palbociclib** is an impurity of Palbociclib.[1][2] Accurate quantification of impurities such as **N-Methyl Palbociclib** is critical for quality control and regulatory compliance in drug manufacturing. This application note details a proposed HPLC-UV method for the determination of **N-Methyl Palbociclib**.

Physicochemical Properties of N-Methyl Palbociclib

Property	Value
Molecular Formula	C25H31N7O2[4]
Molecular Weight	461.6 g/mol [4]
IUPAC Name	6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[4]

Experimental Protocols

The following protocol is a recommended starting point for the quantitative analysis of **N-Methyl Palbociclib**.

Materials and Reagents

- **N-Methyl Palbociclib** reference standard
- Palbociclib reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)[5]
- Water (HPLC grade or Milli-Q)
- Triethylamine (TEA)[6]
- Orthophosphoric acid[6]
- Dipotassium hydrogen phosphate[5]

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC-UV instrument conditions, adapted from methods for Palbociclib.[6][7][8]

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent with UV detector
Column	Agilent Zorbax C18 (150 x 4.6 mm, 5 µm)[6][8] or Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[7]
Mobile Phase	Acetonitrile and 0.1% Triethylamine (pH 3.3, adjusted with Orthophosphoric acid) (70:30, v/v) [6][8]
Flow Rate	1.0 mL/min[6][7][8]
Injection Volume	20 µL[7]
Column Temperature	Ambient
UV Detection Wavelength	266 nm[6][8] or 330 nm[7]
Run Time	6 min[7]

Preparation of Solutions

2.3.1. Mobile Phase Preparation Prepare a 0.1% solution of Triethylamine in HPLC grade water. Adjust the pH to 3.3 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh 10 mg of **N-Methyl Palbociclib** reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the mobile phase to obtain a 100 µg/mL stock solution.[7]

2.3.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

2.3.4. Sample Preparation The sample preparation will depend on the matrix. For bulk drug analysis, a procedure similar to the standard preparation can be followed. For formulated products, a suitable extraction method will need to be developed and validated.

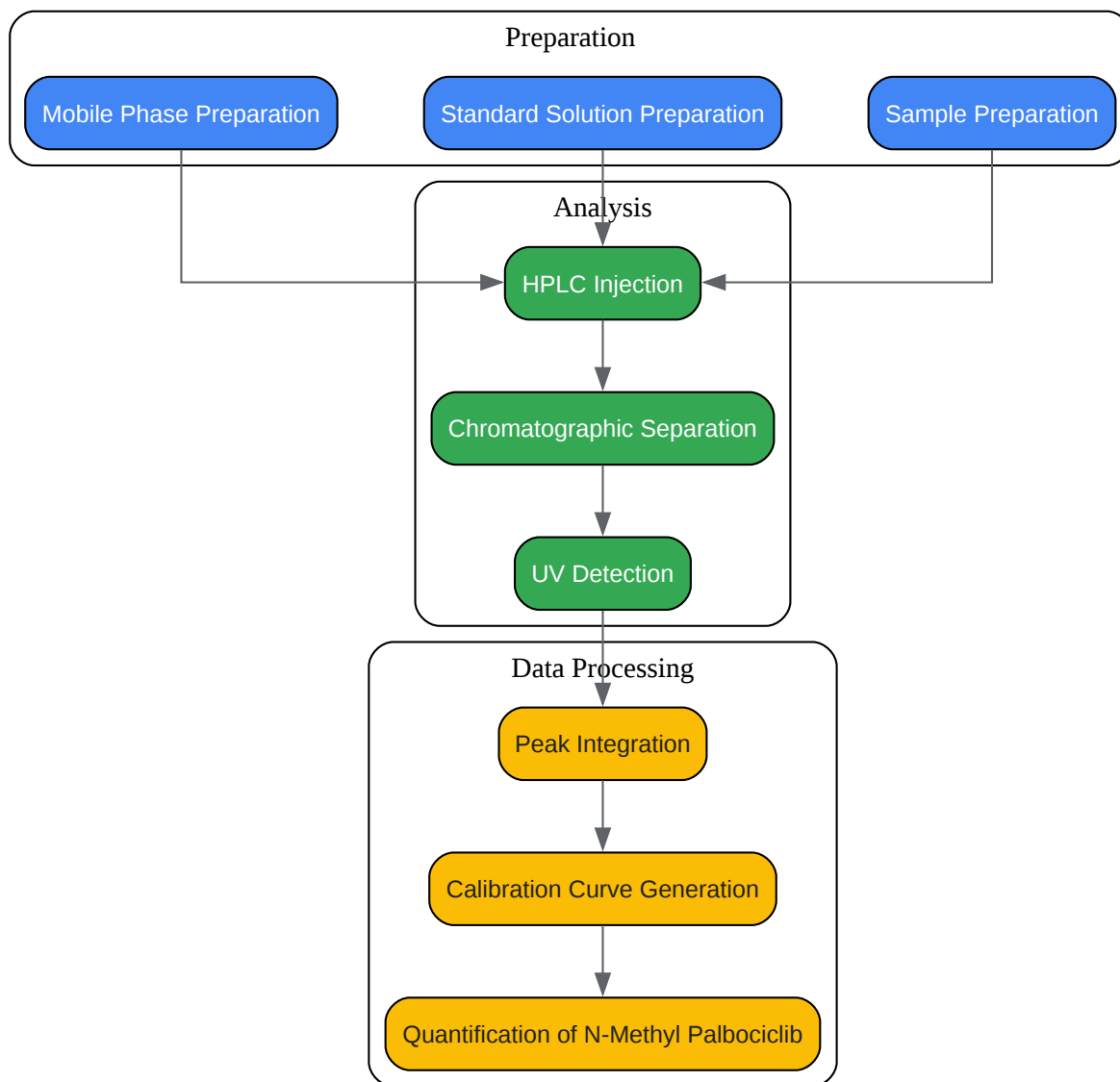
Method Validation Parameters (Based on Palbociclib Data)

The following table summarizes typical method validation parameters for Palbociclib analysis, which can be used as a benchmark for the validation of the **N-Methyl Palbociclib** method.

Parameter	Typical Value for Palbociclib	Reference
Linearity Range	10-30 µg/mL	[7]
Correlation Coefficient (r^2)	≥ 0.998	[6][8]
Limit of Detection (LOD)	0.1 µg/mL	[7]
Limit of Quantification (LOQ)	0.3 µg/mL	[7]
Accuracy (% Recovery)	89.40 - 112%	[6][8]
Precision (%RSD)	< 2%	[5]

Visualizations

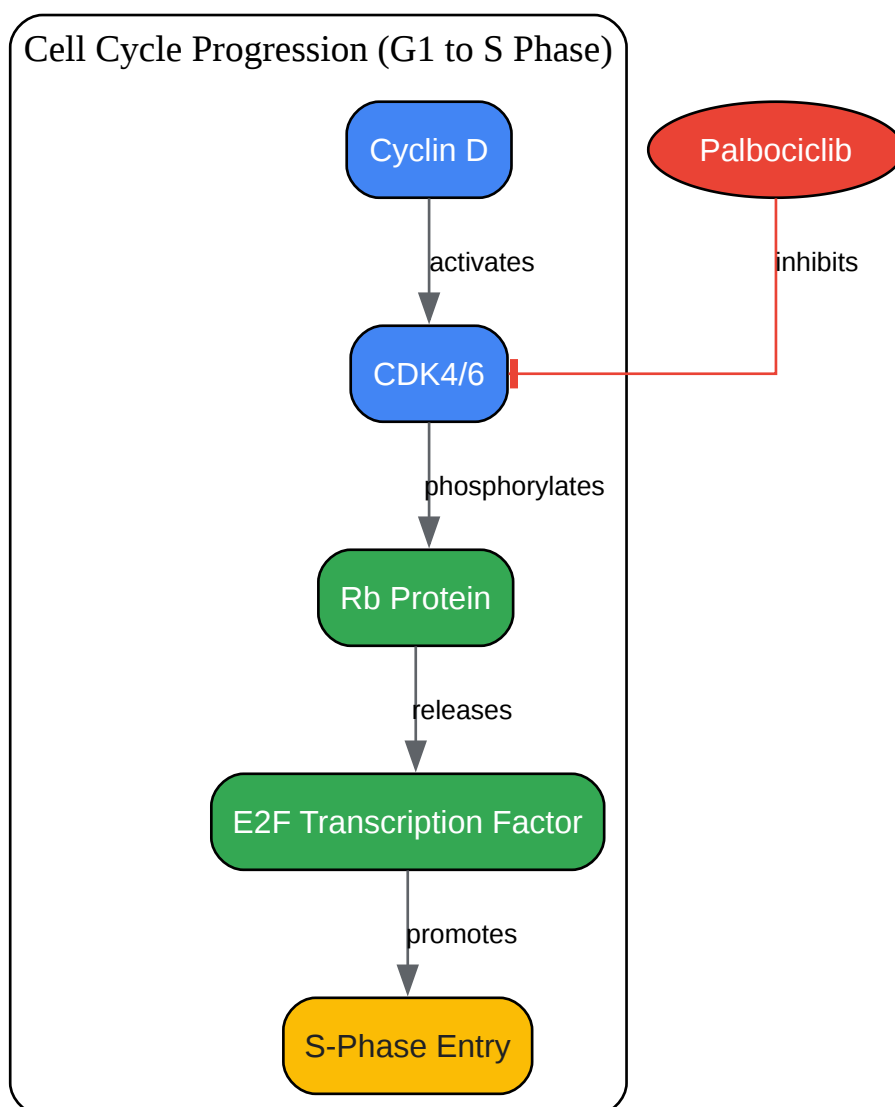
Experimental Workflow



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Caption: Experimental workflow for the quantitative analysis of **N-Methyl Palbociclib**.

Palbociclib Signaling Pathway



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Caption: Simplified signaling pathway of Palbociclib's inhibition of the CDK4/6-Rb pathway.

Conclusion

The proposed HPLC-UV method provides a strong foundation for the quantitative analysis of **N-Methyl Palbociclib**. The experimental protocol and chromatographic conditions are based on well-established methods for Palbociclib, ensuring a high probability of success. It is essential that this method is fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended application in a quality control environment.

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References

- 1. N-Methyl Palbociclib | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Palbociclib | C₂₄H₂₉N₇O₂ | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C₂₅H₃₁N₇O₂ | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. ijpsr.com [ijpsr.com]
- 7. jetir.org [jetir.org]
- 8. ijpsr.com [ijpsr.com]
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